molecular formula C7H12O2 B8620790 2-Methyl-1,6-dioxaspiro[2.5]octane

2-Methyl-1,6-dioxaspiro[2.5]octane

Cat. No.: B8620790
M. Wt: 128.17 g/mol
InChI Key: YHEXVSDWYDAYDY-UHFFFAOYSA-N
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Description

2-Methyl-1,6-dioxaspiro[2.5]octane is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-methyl-1,6-dioxaspiro[2.5]octane

InChI

InChI=1S/C7H12O2/c1-6-7(9-6)2-4-8-5-3-7/h6H,2-5H2,1H3

InChI Key

YHEXVSDWYDAYDY-UHFFFAOYSA-N

Canonical SMILES

CC1C2(O1)CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloroperoxybenzoic acid (1.23 g, 7.13 mmol) was added to a solution of 4-ethylidenetetrahydro-2H-pyran (800 mg, 7.13 mmol) in dichloromethane (80 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for two hours. The mixture was diluted with dichloromethane and washed with saturated sodium bicarbonate then saturated sodium thiosulfate. The layers were separated and the aqueous layer was re-extracted with dichloromethane (2×). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 2-methyl-1,6-dioxaspiro[2.5]octane as a yellow oil. 1H NMR (500 MHz, CDCl3) δ 3.88-3.76 (m, 4H), 2.92 (q, J=5.5 Hz, 1H), 1.91-1.81 (m, 2H), 1.58-145 (m, 2H), 1.30 (d, J=5.5 Hz, 3H).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-ethylidenetetrahydro-2H-pyran (about 500 mg, step 1) and 3-chloroperoxybenzoic acid (1.11 g, 4.49 mmol) in dichloromethane (50 mL) was stirred at 0° C. to room temperature for 1 h. Then, saturated aqueous sodium hydrogen carbonate solution (50 mL) and saturated aqueous sodium thiosulfate solution (50 mL) were added, and the aqueous layer was extracted with dichloromethane (100 mL×3). The combined organic layer was dried over magnesium sulfate, and concentrated in vacuo to give 337 mg of the crude title compound as a yellow oil. This was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
50 mL
Type
reactant
Reaction Step Two

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